molecular formula C17H15N3O2S B1223243 2-(2-imino-3-thiazolyl)-N-(2-phenoxyphenyl)acetamide

2-(2-imino-3-thiazolyl)-N-(2-phenoxyphenyl)acetamide

Cat. No. B1223243
M. Wt: 325.4 g/mol
InChI Key: XSWLGKVTOCFBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-imino-3-thiazolyl)-N-(2-phenoxyphenyl)acetamide is an aromatic ether.

Scientific Research Applications

Antimicrobial Activities

  • Antimicrobial Evaluation : Compounds similar to 2-(2-imino-3-thiazolyl)-N-(2-phenoxyphenyl)acetamide have been synthesized and tested for antimicrobial activities. For instance, the synthesis of Cr (III) complexes using related ligands demonstrated increased bioactivity against bacterial and fungal strains compared to the free ligands themselves (Gabisa et al., 2017).
  • Antibacterial and Antifungal Properties : Various derivatives of thiazolyl acetamide have shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in microbial control (Fuloria et al., 2014).

Anticancer Activities

  • Anticancer Potential : Certain amino(imino)thiazolidinone derivatives, closely related to 2-(2-imino-3-thiazolyl)-N-(2-phenoxyphenyl)acetamide, have been identified as promising candidates for anticancer activity. These compounds showed selective reduction in the viability of fibroblasts without exhibiting anticancer effects (Kaminskyy et al., 2016).

Antifibrotic Properties

  • Antifibrotic Activities : Research has identified several thiazolidinone derivatives, similar to 2-(2-imino-3-thiazolyl)-N-(2-phenoxyphenyl)acetamide, with high antifibrotic activity levels. These compounds were comparable in effect to Pirfenidone, a known antifibrotic agent, and did not scavenge superoxide radicals, indicating a potential role in treating fibrotic conditions (Kaminskyy et al., 2016).

Synthesis and Characterization

  • Synthesis and Structural Analysis : The synthesis of multifunctionalized 2-iminothiazolidin-4-ones and their derivatives demonstrates the structural complexity and versatility of these compounds. Such studies are crucial for understanding their potential applications in various fields (Le Corre et al., 2016).

properties

Product Name

2-(2-imino-3-thiazolyl)-N-(2-phenoxyphenyl)acetamide

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2-imino-1,3-thiazol-3-yl)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C17H15N3O2S/c18-17-20(10-11-23-17)12-16(21)19-14-8-4-5-9-15(14)22-13-6-2-1-3-7-13/h1-11,18H,12H2,(H,19,21)

InChI Key

XSWLGKVTOCFBBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CN3C=CSC3=N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CN3C=CSC3=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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